molecular formula C15H11ClFN5OS2 B11375010 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11375010
M. Wt: 395.9 g/mol
InChI Key: QENDYRNRETXJGJ-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Thiadiazole Group: The thiadiazole moiety is introduced via cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.

    Substitution Reactions: The chlorination and subsequent substitution with the 2-fluorobenzyl group are achieved through nucleophilic substitution reactions, often using reagents like phosphorus oxychloride (POCl3) and sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for interacting with biological macromolecules, potentially leading to the development of new drugs.

Medicine

In medicine, 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiadiazole and pyrimidine rings allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the thiadiazole ring, provides a unique combination of electronic and steric effects that can enhance its interaction with biological targets.

Properties

Molecular Formula

C15H11ClFN5OS2

Molecular Weight

395.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H11ClFN5OS2/c1-8-21-22-15(25-8)20-13(23)12-10(16)6-18-14(19-12)24-7-9-4-2-3-5-11(9)17/h2-6H,7H2,1H3,(H,20,22,23)

InChI Key

QENDYRNRETXJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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